molecular formula C15H13N3O4S3 B2938620 methyl 3-({[3-(thiophen-3-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2034426-73-6

methyl 3-({[3-(thiophen-3-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2938620
CAS No.: 2034426-73-6
M. Wt: 395.47
InChI Key: RCEADOJZRHESPT-UHFFFAOYSA-N
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Description

Methyl 3-({[3-(thiophen-3-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core modified with a sulfamoyl bridge linked to a [3-(thiophen-3-yl)pyrazin-2-yl]methyl group. This structure combines aromatic thiophene and pyrazine rings, a sulfonamide functional group, and a methyl ester moiety.

Properties

IUPAC Name

methyl 3-[(3-thiophen-3-ylpyrazin-2-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S3/c1-22-15(19)14-12(3-7-24-14)25(20,21)18-8-11-13(17-5-4-16-11)10-2-6-23-9-10/h2-7,9,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEADOJZRHESPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 3-({[3-(thiophen-3-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves several steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-({[3-(thiophen-3-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .

Mechanism of Action

The mechanism of action of methyl 3-({[3-(thiophen-3-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound Thiophene-2-carboxylate ~450 (estimated) Pyrazine-thiophene-sulfamoyl Not reported
Methyl 3-sulfamoylthiophene-2-carboxylate Thiophene-2-carboxylate 235.25 Sulfamoyl Not reported
Example 62 () Pyrazolo-pyrimidine-thiophene 560.2 Fluorophenyl, chromen-4-one 227–230
Compound Piperazine-sulfonyl-thiophene ~550 (estimated) Dioxopyrrolidin, 4-methylphenyl Not reported

Research Findings and Implications

  • Structural Uniqueness : The target compound’s pyrazine-thiophene-sulfamoyl architecture distinguishes it from simpler sulfonamides and fused heterocycles, offering a balance of rigidity and functional group diversity .
  • Potential Applications: Its sulfamoyl group may inhibit carbonic anhydrases or proteases, while the pyrazine-thiophene moiety could enhance bioavailability through improved solubility .

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